molecular formula C10H10N2 B057835 1,8-Diaminonaphthalene CAS No. 479-27-6

1,8-Diaminonaphthalene

Cat. No. B057835
Key on ui cas rn: 479-27-6
M. Wt: 158.2 g/mol
InChI Key: YFOOEYJGMMJJLS-UHFFFAOYSA-N
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Patent
US05530130

Procedure details

250 g of phenol are melted at about 60° C. 47.4 g of 1,8-diaminonaphthalene and 59.4 g of 1,8-naphthalic acid anhydride are introduced, while passing over nitrogen, and the mixture is heated to 150° C. in the course of 1 hour and kept at this temperature for 2 hours. The reaction mixture is cooled to 80° C., 120 ml of methanol are added at a temperature of 80° to 65° C. in the course of 30 minutes, and the mixture is cooled to room temperature and filtered with suction. After the residue has been washed with 240 ml of methanol and dried at 150° C., 88.8 g of the stated dyestuff are obtained in a very good quality.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step Two
Quantity
59.4 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[NH2:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[NH2:19])[CH:12]=[CH:11][CH:10]=1.[CH:20]1[CH:25]=[C:24]2[C:26](O[C:29]([C:31]3=[CH:32][CH:33]=[CH:34][C:22](=[C:23]23)[CH:21]=1)=O)=[O:27]>CO>[CH:16]1[C:17]2=[C:18]3[C:13]([CH:12]=[CH:11][CH:10]=[C:9]3[N:8]=[C:29]3[C:31]4[CH:32]=[CH:33][CH:34]=[C:22]5[CH:21]=[CH:20][CH:25]=[C:24]([C:23]=45)[C:26](=[O:27])[N:19]32)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
47.4 g
Type
reactant
Smiles
NC1=CC=CC2=CC=CC(=C12)N
Name
Quantity
59.4 g
Type
reactant
Smiles
C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
After the residue has been washed with 240 ml of methanol
CUSTOM
Type
CUSTOM
Details
dried at 150° C.
CUSTOM
Type
CUSTOM
Details
88.8 g of the stated dyestuff are obtained in a very good quality

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC=C2C=CC=C3N=C4N(C1=C32)C(C=3C=2C(=CC=CC24)C=CC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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